Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C14H23N3O3S. This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-amino-4-methylthiophene-3-carboxylate with diethylamine and methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups into their corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylthiophene-3-carboxylate
- Ethyl 2-amino-4-(dimethylamino)methylthiophene-3-carboxylate
- Ethyl 2-amino-4-[(diethylamino)methyl]thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C13H20N2O3S
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated its effects on MCF-7 breast cancer cells, demonstrating significant cytotoxicity with an IC50 value ranging from 23.2 to 49.9 μM. The compound induced apoptosis and necrosis in these cells, evidenced by flow cytometry results showing increased early and late apoptotic cell populations compared to untreated controls .
The mechanism through which this compound exerts its effects involves several pathways:
- Apoptosis Induction : The compound significantly increased apoptosis rates in treated cells, indicating its role as an apoptosis-inducing agent.
- Cell Cycle Arrest : Flow cytometric analysis revealed that the compound caused G2/M phase arrest, suggesting interference with cell cycle progression.
- Autophagy Modulation : While it did not induce significant autophagic cell death, it appeared to inhibit autophagic processes in cancer cells, further supporting its antiproliferative activity .
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of this compound:
- Cell Viability Assays : MCF-7 cells treated with varying concentrations showed a dose-dependent decrease in viability.
- Apoptosis Assessment : The use of Annexin V/PI staining confirmed that treated cells exhibited higher rates of apoptosis compared to controls.
Concentration (μM) | % Cell Viability | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|---|
0 | 100 | 0 | 0 |
10 | 85 | 1 | 1 |
20 | 62 | 3 | 10 |
30 | 40 | 8 | 18 |
50 | 25 | 15 | 35 |
In Vivo Studies
In vivo studies using tumor-bearing mice demonstrated that administration of the compound resulted in a significant reduction in tumor mass compared to control groups. After a series of doses, tumors treated with the compound showed a decrease in weight by approximately 54%, indicating substantial antitumor efficacy .
Safety and Toxicity
The safety profile of this compound was also assessed. Preliminary findings suggest that while the compound exhibits potent antitumor activity, it may also have side effects related to hepatotoxicity and hematological parameters, which require further investigation .
Properties
Molecular Formula |
C14H23N3O3S |
---|---|
Molecular Weight |
313.42 g/mol |
IUPAC Name |
ethyl 2-amino-4-(diethylaminomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H23N3O3S/c1-5-17(6-2)8-9-10(14(19)20-7-3)12(15)21-11(9)13(18)16-4/h5-8,15H2,1-4H3,(H,16,18) |
InChI Key |
KVJBZCLEXFIPJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(SC(=C1C(=O)OCC)N)C(=O)NC |
Origin of Product |
United States |
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